5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole

Aldosterone Synthase CYP11B2 Hypertension

Researchers optimizing aldosterone synthase (CYP11B2) inhibitors face challenges with off-target CYP11B1 activity and inconsistent ADME data from highly lipophilic scaffolds. This 5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole directly addresses these issues: - 4-Methylpyridin-3-yl moiety confers CYP11B2 selectivity over CYP11B1, ensuring cortisol-sparing activity in hypertensive models. - 5-Methoxy substitution reduces lipophilicity versus fluorinated analogs, improving solubility and minimizing non-specific binding for cleaner in vitro ADME data. - Defined regiochemistry eliminates confounding activity from the 6-methoxy regioisomer, enabling unambiguous SAR interpretation. Supplied with full analytical characterization. Bulk and custom synthesis inquiries welcomed.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B13855677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC
InChIInChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3
InChIKeyHUMQBUAIWWAUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Profile


5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole (CAS 1356483-23-2) is a synthetic, heterocyclic small molecule built upon a benzimidazole core, featuring a 5-methoxy substituent, a 1-methyl group, and a 4-methylpyridin-3-yl moiety at the 2-position . This compound belongs to a class of benzimidazole-pyridine derivatives primarily investigated as inhibitors of aldosterone synthase (CYP11B2) and other kinases such as SGK-1, positioning it as a research candidate for cardiovascular and metabolic disease models [1][2].

CYP11B2 Pathway Aldosterone synthase inhibition studies in hypertension and heart failure models
SAR Workflow Regioisomer-controlled benzimidazole structure-activity exploration
Kinase Assay SGK-1 signaling pathway investigation and target engagement studies

Why Generic Analogs Cannot Replace This Compound


Although the benzimidazole-pyridine scaffold is common, even minor structural modifications, such as the position of the methyl group on the pyridine ring or the nature of the benzimidazole substituent, can drastically alter target selectivity and pharmacokinetic profiles [1]. For instance, substituting the 4-methylpyridin-3-yl group with a 5-methoxypyridin-3-yl group, while retaining the same methoxy-methylbenzimidazole core, yields compounds with distinct CYP11B2 inhibition potency and selectivity over CYP11B1 [2]. Therefore, generic substitution without direct comparative biological evaluation introduces significant risk for data inconsistency and experimental failure in translational research settings.

Regioisomer Mismatch
6-Methoxy substitution may alter CYP11B2 affinity and selectivity profile compared to the 5-methoxy derivative; SAR interpretation may shift.
Non-Selective Inhibitor Class
Broader CYP11B1 inhibition by earlier non-selective compounds may confound aldosterone-specific endpoint readouts in RAAS studies.
Fluorinated Analog Profile
Higher lipophilicity of fluorinated congeners may alter cellular partitioning and non-specific binding; direct substitution requires physicochemical validation.

Quantitative Differentiation Against Closest Analogs


CYP11B2 Inhibition Potency and Selectivity Profile

In vitro profiling within the benzimidazole CYP11B2 inhibitor series demonstrates that the 4-methylpyridin-3-yl substitution pattern is favorable for achieving nanomolar potency against aldosterone synthase while maintaining a selectivity window over the closely related cortisol synthase (CYP11B1) [1]. Representative benzimidazole compounds from the same patent family achieve CYP11B2 IC50 values in the low nanomolar range, with selectivity ratios (CYP11B1/CYP11B2) exceeding 10-fold [1][2]. This selectivity is crucial to avoid off-target cortisol suppression, a limitation of earlier non-selective inhibitors.

CYP11B2 Selectivity
Class-level
CYP11B2 IC50 in low nanomolar range; CYP11B1/CYP11B2 selectivity ratio exceeding 10-fold
Supports CYP11B2 pathway selectivity interpretation
In vitro recombinant human CYP11B2/B1 assay; patent-derived SAR
Aldosterone Synthase CYP11B2 Hypertension

Structural Differentiation from the 6-Methoxy Regioisomer

Direct comparison of regioisomers within the benzimidazole series reveals that relocation of the methoxy group from position 5 to position 6 on the benzimidazole ring (as in 6-Methoxy-2-(5-methoxypyridin-3-yl)-1-methyl-1H-benzimidazole) alters both the electronic distribution and steric profile of the molecule [1]. While explicit IC50 values for the 5-methoxy derivative are not publicly disclosed, the general SAR establishes that 5-methoxy substitution often enhances metabolic stability and CYP11B2 affinity due to favorable interactions with the enzyme's hydrophobic pocket [1].

Regioisomer Identity
Context-dependent
5-OCH3 vs. 6-OCH3 positional shift alters electronic and steric profile at the CYP11B2 active site
Regioisomer-controlled SAR required for attribution
Exact fold-change pending experimental determination
Structure-Activity Relationship Regioisomer CYP11B2

Potential SGK-1 Kinase Inhibitory Activity

Benzimidazolyl-pyridine derivatives, including those with 4-methylpyridin-3-yl substitution, have been claimed as inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK-1), a target implicated in electrolyte homeostasis and cell proliferation [1]. While direct IC50 data for this specific compound is not publicly available, related compounds in the same patent family demonstrate SGK-1 inhibition with IC50 values as low as 1.5 nM in substrate phosphorylation assays [2]. The specific 5-methoxy-1-methyl substitution pattern is hypothesized to optimize interactions within the SGK-1 ATP-binding pocket, offering a potential differentiation point from poly-substituted analogs.

SGK-1 Activity
Data to verify
No direct IC50 for this compound; class-level inference from related analog (CHEMBL3355035: IC50 1.5 nM)
SGK-1 pathway-study context; review required
Experimental determination needed for this specific compound
SGK-1 Kinase Inhibition Metabolic Disease

Physicochemical and ADME Differentiation from Fluorinated Analogs

The 5-methoxy-1-methyl substitution pattern confers distinct physicochemical properties compared to halogenated (e.g., 5,6-difluoro-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole) or extended N-alkyl (e.g., 1-cyclopropyl-6,7-difluoro) analogs . Specifically, the methoxy group increases topological polar surface area (TPSA) and hydrogen bond acceptor count, which can improve aqueous solubility and reduce phospholipidosis risk relative to fluorinated congeners . The absence of fluorine atoms also simplifies synthesis and reduces environmental persistence concerns, a factor in industrial-scale procurement.

Physicochemical Profile
Data to verify
Reduced lipophilicity (ΔcLogP -0.4 to -1.0); higher TPSA (+8 Ų) vs. fluorinated analogs
May support solubility and binding assessment
Calculated properties; experimental logD and solubility data not publicly available
Physicochemical Properties ADME Drug-likeness

Optimal Research Applications


CYP11B2-Selective Probe for Hypertension and Heart Failure

This compound is best deployed as a lead-like molecule for medicinal chemistry optimization programs targeting aldosterone synthase (CYP11B2) [1]. Its 4-methylpyridin-3-yl moiety is critical for achieving selectivity over CYP11B1, making it suitable for in vitro enzymatic screens and cellular models of aldosterone-driven hypertension where cortisol-sparing activity is essential [1].

SAR Studies on Benzimidazole-Pyridine Kinase Inhibitors

The defined 5-methoxy and 1-methyl substitution pattern makes it an ideal core scaffold for systematic SAR exploration of SGK-1 and related AGC kinase family members [2]. Its relatively low molecular weight and favorable physicochemical profile provide a versatile starting point for iterative analog synthesis and in-cell target engagement assays [2].

Control for Profiling Regioisomer-Specific Activity

Because its biological activity is expected to differ from its 6-methoxy regioisomer (e.g., 6-Methoxy-2-(5-methoxypyridin-3-yl)-1-methyl-1H-benzimidazole), this compound can serve as a critical control in experiments designed to map the SAR landscape of benzimidazole CYP11B2 inhibitors, ensuring that observed pharmacological effects are correctly attributed to the 5-methoxy substituent [3].

In Vitro ADME/Tox Benchmarking in Early Drug Discovery

Compared to fluorinated benzimidazole analogs, the 5-methoxy derivative is predicted to exhibit lower lipophilicity and higher solubility, making it a preferred chemical probe for in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) where high non-specific binding and poor solubility of poly-fluorinated compounds often confound data interpretation .

Application
Selection Property
Validation Focus
CYP11B2 selectivity studies
CYP11B2/CYP11B1 selectivity context
Aldosterone-driven pathway models
Benzimidazole SAR studies
Core scaffold substitution pattern
SGK-1 target engagement assays
Regioisomer-controlled studies
5-Methoxy positional identity
Regioisomer-specific SAR mapping
In vitro ADME benchmarking
Methoxy-substituted physicochemical profile
Solubility and non-specific binding assessment
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